molecular formula C14H21Cl2NO B5115566 N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine

N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine

Cat. No.: B5115566
M. Wt: 290.2 g/mol
InChI Key: ZKVJXPKNMJXSGG-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a dichlorophenoxy group, and a butan-1-amine chain

Properties

IUPAC Name

N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO/c1-14(2,3)17-9-4-5-10-18-13-11(15)7-6-8-12(13)16/h6-8,17H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVJXPKNMJXSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2,6-dichlorophenol in the presence of a suitable base, followed by the addition of 1-bromobutane. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-(2,3-dichlorophenoxy)butan-1-amine
  • N-tert-butyl-4-(2,4-dichlorophenoxy)butan-1-amine
  • N-tert-butyl-4-(2,5-dichlorophenoxy)butan-1-amine

Uniqueness

N-tert-butyl-4-(2,6-dichlorophenoxy)butan-1-amine is unique due to the specific positioning of the dichloro groups on the phenoxy ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, this compound may exhibit different physicochemical properties and biological activities, making it a valuable molecule for various applications.

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